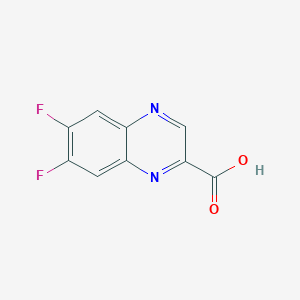

2-Quinoxalinecarboxylic acid, 6,7-difluoro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Quinoxalinecarboxylic acid, 6,7-difluoro- is a heterocyclic compound . It has an empirical formula of C9H6N2O2 and a molecular weight of 174.16 . The compound has been used in the preparation of N-(2-quinoxaloyl)-α-amino acids and bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives .

Molecular Structure Analysis

The molecular structure of 2-Quinoxalinecarboxylic acid, 6,7-difluoro- is represented by the SMILES stringOC(=O)c1cnc2ccccc2n1 . This represents a quinoxaline ring with a carboxylic acid group at the 2-position . Physical And Chemical Properties Analysis

The melting point of 2-Quinoxalinecarboxylic acid is 208 °C (dec.) (lit.) . The predicted boiling point of 2-Quinolinecarboxylic acid, 6,7-difluoro- is 357.7±37.0 °C and its predicted density is 1.518±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Photolytic Reactions and Photostability

2-Quinoxalinecarboxylic acid, 6,7-difluoro- and its derivatives exhibit interesting photolytic reactions under UV light, which is relevant for understanding the photostability and phototoxicity of these compounds. The photolytic degradation of fluorinated quinolones, including 6,7-difluoro derivatives, involves heterolytic defluorination leading to the generation of aryl cations in solution. This process is pivotal for assessing the environmental fate of these compounds and their potential phototoxic effects when exposed to sunlight (Fasani et al., 1999).

Antibacterial Activity

The synthesis and evaluation of 6,7-difluoro quinoxalinecarboxylic acid derivatives have shown significant antibacterial activity. The structural modification of these molecules, such as the introduction of a difluoromethoxy group at the 6-position and various substituents at the 7-position, has been studied to enhance their antibacterial efficacy. These derivatives have been characterized and evaluated for their potential as novel antibacterial agents, indicating their importance in the development of new therapeutic options for bacterial infections (Krishnan & Lang, 1988).

Analytical Applications

Quinoxaline-2-carboxylic acid and its derivatives, including the 6,7-difluoro variant, have been explored as analytical reagents for the determination of metal ions. Studies have shown the potential of these compounds in the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), and others, highlighting their utility in analytical chemistry for metal ion analysis (Dutt, Sanayal, & Nag, 1968).

Synthesis and Characterization of Derivatives

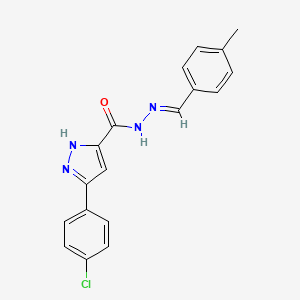

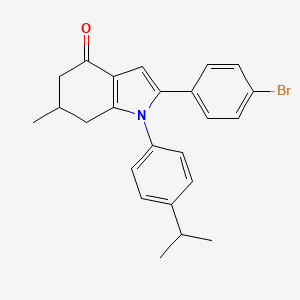

Research into the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids has yielded a wide range of derivatives. These compounds, including amino, bromo, chloro, and other derivatives, demonstrate the versatility and broad applicability of 6,7-difluoro quinoxalinecarboxylic acid in organic synthesis and the development of novel compounds with potential biological activities (Didenko et al., 2015).

Optoelectronic Properties

The study of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including 6,7-difluoro variants, has provided insights into their optical properties, solvatochromism, and aggregation-induced emission (AIE) characteristics. These properties are crucial for the development of new materials for optoelectronic applications, indicating the potential of 6,7-difluoro quinoxalinecarboxylic acid derivatives in the field of material science (Rajalakshmi & Palanisami, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

6,7-difluoroquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQKGMKCGQJAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoroquinoxaline-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)

![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)

![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)

![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)

![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)